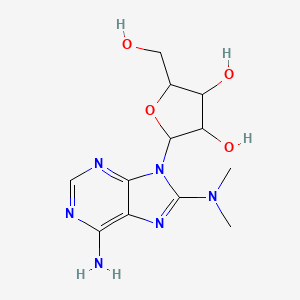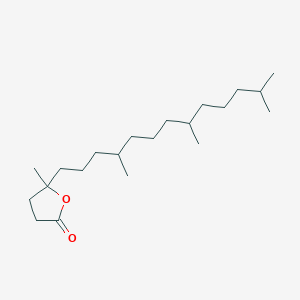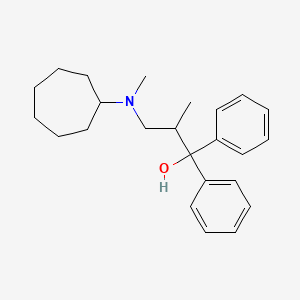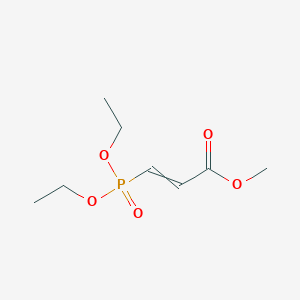![molecular formula C11H12N2O3S B14160326 3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide CAS No. 7668-31-7](/img/structure/B14160326.png)
3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide is a heterocyclic compound that contains a morpholine ring attached to a benzo[d]isothiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide typically involves the reaction of 3-chlorobenzo[d]isothiazole 1,1-dioxide with morpholine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The morpholine ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzo[d]isothiazole 1,1-dioxide: A precursor in the synthesis of 3-Morpholin-4-yl-benzo[d]isothiazole 1,1-dioxide.
1,2,4-Benzothiadiazine-1,1-dioxide:
Uniqueness
This compound is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical modifications and applications.
Propiedades
Número CAS |
7668-31-7 |
|---|---|
Fórmula molecular |
C11H12N2O3S |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C11H12N2O3S/c14-17(15)10-4-2-1-3-9(10)11(12-17)13-5-7-16-8-6-13/h1-4H,5-8H2 |
Clave InChI |
DHVZVUVCWXRYTA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NS(=O)(=O)C3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)












